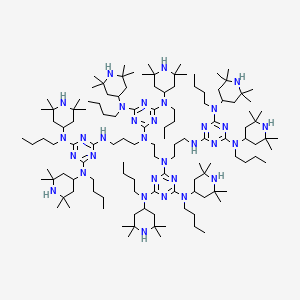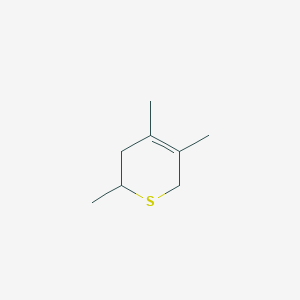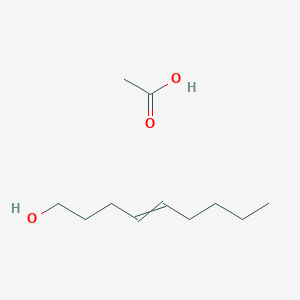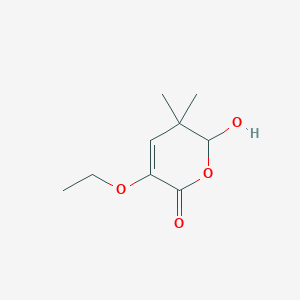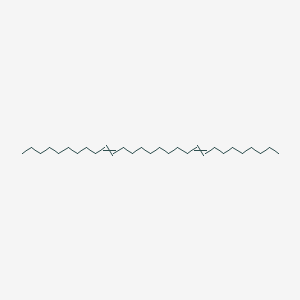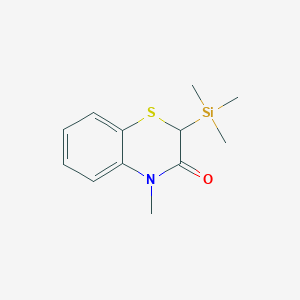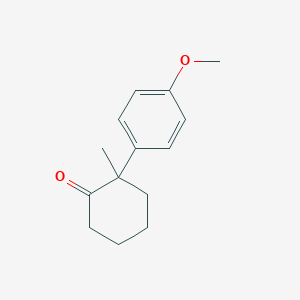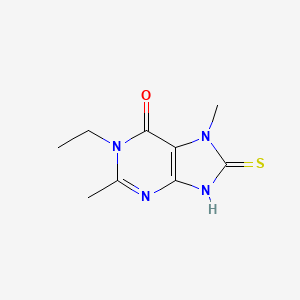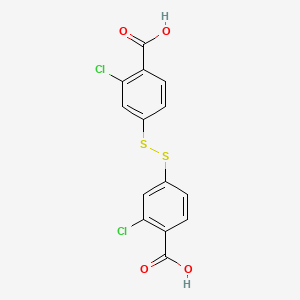![molecular formula C15H15N3O B14414595 2-Phenyl-5-propoxypyrazolo[1,5-a]pyrimidine CAS No. 86969-34-8](/img/structure/B14414595.png)
2-Phenyl-5-propoxypyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-5-propoxypyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-5-propoxypyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation reaction of 5-amino-3-phenylpyrazole with appropriate reagents. One common method includes the reaction of 5-amino-3-phenylpyrazole with malonic acid under specific conditions to form the desired pyrazolo[1,5-a]pyrimidine structure .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-5-propoxypyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and propoxy groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or propoxy moieties .
Scientific Research Applications
2-Phenyl-5-propoxypyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a fluorescent probe in bioimaging applications.
Medicine: Investigated for its potential anticancer properties and enzymatic inhibitory activity.
Industry: Utilized in the development of optical materials due to its photophysical properties
Mechanism of Action
The mechanism of action of 2-Phenyl-5-propoxypyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound’s effects are mediated through its binding to enzymes or receptors, leading to alterations in cellular pathways. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their properties and applications.
Pyrimido[1,2-a]benzimidazoles: These compounds have structural similarities and exhibit comparable biological activities.
Uniqueness: 2-Phenyl-5-propoxypyrazolo[1,5-a]pyrimidine is unique due to its specific substituents, which confer distinct photophysical properties and biological activities. Its ability to act as a fluorescent probe and its potential anticancer properties make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
86969-34-8 |
|---|---|
Molecular Formula |
C15H15N3O |
Molecular Weight |
253.30 g/mol |
IUPAC Name |
2-phenyl-5-propoxypyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C15H15N3O/c1-2-10-19-15-8-9-18-14(16-15)11-13(17-18)12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3 |
InChI Key |
ASYRFZSDCHAUJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NC2=CC(=NN2C=C1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Propan-2-yl)-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14414514.png)
